molecular formula C6H11N3O2 B085624 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione CAS No. 1005-88-5

3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione

Cat. No. B085624
CAS RN: 1005-88-5
M. Wt: 157.17 g/mol
InChI Key: PXVDMBBBYFDCPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-aminoimidazoline-2,4-dione derivatives, including those similar to 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione, involves several chemical processes. A study by Yoon et al. (1998) described the synthesis of these derivatives through solution phase and soluble polymer-supported approaches (Yoon et al., 1998).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione has been the subject of various studies. For example, Aydın et al. (2013) conducted a study that included X-ray structural analysis of a related compound, revealing insights into its molecular conformation (Aydın et al., 2013).

Chemical Reactions and Properties

Various chemical reactions involving 3-aminoimidazoline-2,4-diones have been studied. Shimizu et al. (1986) investigated the reactions of nitromethane with aryl isocyanates in the presence of triethylamine, forming 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones, showcasing the chemical behavior of these compounds (Shimizu et al., 1986).

Physical Properties Analysis

Physical properties of 3-aminoimidazoline-2,4-dione derivatives can vary based on their specific chemical structure. Studies like those by Witchard and Watson (2010) on the synthesis of similar compounds provide insights into their physical characteristics (Witchard & Watson, 2010).

Chemical Properties Analysis

The chemical properties of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione and its derivatives are influenced by their unique molecular structures. For instance, Li et al. (2009) synthesized analogs of a related compound and characterized their biological activities, highlighting the diverse chemical properties of these molecules (Li et al., 2009).

Scientific Research Applications

Chemical Synthesis and Drug Discovery

3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione belongs to the hydantoin family, recognized for its significant role in medicinal chemistry as a preferred scaffold. The Bucherer-Bergs reaction is extensively used for the synthesis of hydantoin, which demonstrates a range of biological and pharmacological activities in therapeutic and agrochemical applications. This process is pivotal for the chemical or enzymatic synthesis of non-natural α-amino acids and their conjugates, showing potential medical applications. The diversity in biological activity makes hydantoins, including 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione, crucial in drug discovery for developing new organic compounds with potential therapeutic effects (Shaikh et al., 2023).

Ionic Liquids and Green Chemistry

Research on ionic liquids, such as those related to the imidazolium family, has shown that these substances can significantly impact green chemistry and electrochemical processes. For example, haloaluminate room-temperature ionic liquids and their mixtures offer new avenues for electroplating and energy storage technologies. The properties of ionic liquids, including low vapor pressures, tunable structures, and high thermal and chemical stabilities, make them ideal for applications in carbon capture and utilization (CCU), hinting at the broader chemical applicability of related compounds like 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione in sustainable technologies and processes (Tsuda et al., 2017); (Zhang et al., 2023).

Pharmacology and Disease Treatment

Compounds within the same structural family as 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione have been explored for their pharmacological importance. The thiazolidinedione (TZD) scaffold, closely related in structure and reactivity, has been investigated for its potential as PTP 1B inhibitors, a critical factor in treating or managing type 2 diabetes mellitus (T2DM). This highlights the possibility of utilizing structural analogs for developing novel therapeutics aimed at metabolic syndromes and other diseases (Verma et al., 2019).

Toxicology and Environmental Impact

Studies on ionic liquids also underline the necessity to understand the toxicological profiles of compounds used in large-scale industrial applications. For instance, the examination of 1-ethyl-3-methylimidazolium acetate's toxicity emphasizes the need for comprehensive toxicity assessments before their widespread use. This perspective is crucial for compounds like 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione, as understanding their environmental fate and impact is essential for responsible application in various industries (Ostadjoo et al., 2018).

properties

IUPAC Name

3-amino-5-ethyl-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-3-6(2)4(10)9(7)5(11)8-6/h3,7H2,1-2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVDMBBBYFDCPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395319
Record name 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione

CAS RN

1005-88-5
Record name 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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